molecular formula C20H36O3 B135845 3-Hydroxysclareol CAS No. 132796-57-7

3-Hydroxysclareol

Cat. No. B135845
M. Wt: 324.5 g/mol
InChI Key: GHXNUBMJNAHZRP-CJEFFJQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxysclareol is a natural product that has been studied for its various biological activities. It is a diterpene lactone that is derived from the plant Salvia sclarea. This compound has been found to have potential therapeutic applications in the fields of cancer, inflammation, and metabolic disorders.

Scientific Research Applications

3-Hydroxysclareol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, 3-Hydroxysclareol has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Inflammation research has shown that 3-Hydroxysclareol can inhibit the production of inflammatory cytokines and reduce inflammation. In metabolic disorder research, 3-Hydroxysclareol has been found to have anti-diabetic properties and can improve glucose metabolism.

Mechanism Of Action

The mechanism of action of 3-Hydroxysclareol varies depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells through the activation of the caspase pathway and the inhibition of the PI3K/Akt pathway. In inflammation research, 3-Hydroxysclareol inhibits the production of inflammatory cytokines through the inhibition of NF-κB signaling. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism through the activation of the AMPK signaling pathway.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Hydroxysclareol vary depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3-Hydroxysclareol reduces inflammation and inhibits the production of inflammatory cytokines. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism and reduces insulin resistance.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Hydroxysclareol in lab experiments include its natural origin, availability, and potential therapeutic applications. However, the limitations of using 3-Hydroxysclareol in lab experiments include its low solubility, potential toxicity, and limited research on its pharmacokinetics.

Future Directions

Of research on 3-Hydroxysclareol include the investigation of its pharmacokinetics, toxicity, and potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel synthesis methods and analogs of 3-Hydroxysclareol may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 3-Hydroxysclareol can be achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the use of starting materials such as sclareol and various reagents to produce 3-Hydroxysclareol. Isolation from natural sources involves the extraction of the compound from the plant Salvia sclarea.

properties

CAS RN

132796-57-7

Product Name

3-Hydroxysclareol

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol

InChI

InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1

InChI Key

GHXNUBMJNAHZRP-CJEFFJQMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O

SMILES

CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C

Canonical SMILES

CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C

synonyms

3-hydroxysclareol

Origin of Product

United States

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